molecular formula C12H2Cl8 B1597308 2,2',3,3',4,5,6,6'-Octachlorobiphenyl CAS No. 52663-73-7

2,2',3,3',4,5,6,6'-Octachlorobiphenyl

Cat. No.: B1597308
CAS No.: 52663-73-7
M. Wt: 429.8 g/mol
InChI Key: HHXNVASVVVNNDG-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
2,2',3,3',4,5,6,6'-Octachlorobiphenyl (CAS: 52663-73-7), also designated as PCB 200, is a fully chlorinated biphenyl with the molecular formula C₁₂H₂Cl₈ and a molecular weight of 429.75–429.77 g/mol . It belongs to the polychlorinated biphenyl (PCB) family, a group of synthetic organic compounds historically used in industrial applications but banned due to environmental persistence and toxicity .

Applications and Regulatory Status
PCB 200 is primarily employed as a reference standard in environmental analysis, particularly for detecting PCBs in water, soil, and biological samples . Its production is tightly regulated under the Stockholm Convention on Persistent Organic Pollutants (POPs) due to bioaccumulation risks .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXNVASVVVNNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074166
Record name 2,2',3,3',4,5,6,6'-Octachlorobiphenyl
Source EPA DSSTox
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Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-73-7
Record name 2,2',3,3',4,5,6,6'-Octachlorobiphenyl
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Record name 2,2',3,3',4,5,6,6'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,6,6'-Octachlorobiphenyl
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Record name 2,2',3,3',4,5,6,6'-OCTACHLOROBIPHENYL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,3',4,5,6,6'-Octachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and a chlorine source, such as chlorine gas (Cl₂). The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is performed using large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and chlorine concentration, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2',3,3',4,5,6,6'-Octachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used in the presence of an acid catalyst.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

  • Substitution: Halogenation reactions are performed using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Formation of biphenylquinones and other oxidized derivatives.

  • Reduction: Production of partially or fully dechlorinated biphenyls.

  • Substitution: Generation of other chlorinated biphenyls with different substitution patterns.

Scientific Research Applications

Environmental Monitoring

Analytical Methods
OCB is commonly analyzed in environmental samples using advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). These methods are essential for detecting and quantifying PCBs in various matrices including soil, water, and biological tissues.

Analytical MethodDetection LimitApplication
GC-MS0.071 μg/LWater samples
GC-ECD0.1 μg/kgSoil samples

Toxicological Studies

Mechanism of Toxicity
The toxicological profile of OCB indicates that it can bioaccumulate in organisms and disrupt endocrine function. Studies have shown that exposure to PCBs can lead to various health issues including reproductive disorders and developmental problems in wildlife.

Case Study: Ecological Risk Assessment

A comprehensive ecological risk assessment was conducted to evaluate the effects of OCB on local wildlife. The study utilized food chain exposure models to assess the impact on species such as the American robin and red-tailed hawk.

EndpointSpeciesRisk Level
Survival and reproductionAmerican robinHigh
Survival and reproductionRed-tailed hawkModerate

Industrial Applications

Historically, OCB was used in electrical equipment as an insulating fluid due to its thermal stability and electrical insulating properties. However, due to its environmental persistence and toxicity, the use of OCB has been phased out in many countries.

Research Applications

OCB serves as a standard reference material in laboratory settings for calibrating analytical instruments. For instance, SPEX CertiPrep offers OCB as a single-component organic standard for use in GC, HPLC, and LC/MS analyses .

Case Study: PCB Analysis in Marine Organisms

A study analyzed the levels of OCB in the liver of oyster catchers to understand the bioaccumulation of PCBs in marine ecosystems. The results indicated significant concentrations of OCB, highlighting its persistence in marine food webs.

Sample TypeConcentration (ppm)
Oyster catcher liver0.97

Mechanism of Action

The mechanism by which 2,2',3,3',4,5,6,6'-Octachlorobiphenyl exerts its effects involves its interaction with cellular components and molecular pathways. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways and the modulation of gene expression. This can result in adverse biological effects, including oxidative stress, inflammation, and disruption of endocrine function.

Comparison with Similar Compounds

PCB 194 (2,2',3,3',4,4',5,5'-Octachlorobiphenyl)

  • CAS : 35694-08-7
  • Molecular Formula : C₁₂H₂Cl₈
  • Key Differences: Symmetrical chlorine substitution at positions 2,2',3,3',4,4',5,5' results in higher molecular symmetry compared to PCB 200 . Detected in human biomonitoring studies, with concentrations linked to long-term environmental persistence .

PCB 199 (2,2',3,3',4,5,5',6'-Octachlorobiphenyl)

  • CAS : 52663-75-9
  • Molecular Formula : C₁₂H₂Cl₈
  • Used in calibration standards for high-resolution mass spectrometry (HRMS) in EPA Method 1668A .

PCB 202 (2,2',3,3',5,5',6,6'-Octachlorobiphenyl)

  • CAS : 2136-99-4
  • Molecular Formula : C₁₂H₂Cl₈
  • Key Differences :
    • Chlorination at 2,2',3,3',5,5',6,6' positions leads to a fully chlorinated meta and para configuration, enhancing thermal stability .
    • Available as a stable isotope-labeled compound (¹³C₁₂) for tracer studies in environmental matrices .

PCB 201 (2,2',3,3',4,5',6,6'-Octachlorobiphenyl)

  • CAS : 40186-71-8
  • Molecular Formula : C₁₂H₂Cl₈
  • Key Differences :
    • Detection limit of 440 pg/L in aqueous samples via EPA Method 1668A, higher than many heptachlorobiphenyls due to lower volatility .
    • Structural similarity to PCB 200 complicates chromatographic separation, requiring advanced HRGC/HRMS techniques .

Data Table: Comparative Overview of Octachlorobiphenyls

PCB Congener CAS Number Chlorine Substitution Pattern Molecular Weight (g/mol) Key Applications
PCB 200 52663-73-7 2,2',3,3',4,5,6,6' 429.77 Environmental analysis standards
PCB 194 35694-08-7 2,2',3,3',4,4',5,5' 429.75 Biomonitoring studies
PCB 199 52663-75-9 2,2',3,3',4,5,5',6' 429.75 HRMS calibration
PCB 202 2136-99-4 2,2',3,3',5,5',6,6' 429.75 Isotope dilution analysis
PCB 201 40186-71-8 2,2',3,3',4,5',6,6' 429.75 Water quality testing

Environmental and Toxicological Implications

  • Persistence : All octachlorobiphenyls resist degradation, with half-lives exceeding 5 years in sediments .
  • Analytical Challenges : Co-elution of structurally similar congeners (e.g., PCB 200 vs. PCB 201) necessitates stringent quality control in HRGC/HRMS workflows .

Biological Activity

2,2',3,3',4,5,6,6'-Octachlorobiphenyl (OCB), a member of the polychlorinated biphenyl (PCB) family, is recognized for its significant biological activity and potential toxicity. This compound's structure, characterized by eight chlorine atoms attached to two phenyl rings, enhances its stability and resistance to degradation. This article explores the biological activity of OCB, focusing on its mechanisms of action, biochemical interactions, and implications for human health and the environment.

  • Molecular Formula : C12H2Cl8
  • Molecular Weight : 465.83 g/mol
  • Chlorine Substitution : Eight chlorine atoms at positions 2, 2', 3, 4, 4', 5, 6, and 6' contribute to its high lipophilicity and bioaccumulation potential.

Target Interactions

OCB primarily interacts with biological systems through several mechanisms:

  • Endocrine Disruption : OCB has been shown to bind to estrogen receptors and disrupt thyroid hormone production. This interference can lead to altered endocrine functions and potential developmental issues in exposed organisms.
  • Circadian Rhythm Disruption : Research indicates that OCB inhibits the circadian expression of the core circadian component PER1. This disruption can result in altered sleep patterns and hormonal imbalances.
  • Neurotoxicity : Studies have linked OCB exposure to neurotoxic effects, including changes in dopamine levels in the brain. Such alterations can have significant implications for neurological health.

Biochemical Interactions

OCB's biological activity is further characterized by its interactions with various enzymes and proteins:

  • Enzyme Inhibition : OCB can inhibit specific enzymes involved in metabolic pathways, potentially leading to toxic effects at high doses.
  • Cell Signaling Pathways : The compound influences cell function by affecting gene expression and cellular metabolism.

Toxicological Effects

The toxicological profile of OCB includes:

  • Bioaccumulation : Due to its lipophilic nature, OCB can bioaccumulate in living organisms over time, leading to increased toxicity .
  • Carcinogenic Potential : There is evidence suggesting that OCB may possess carcinogenic properties due to its ability to alter cellular processes and gene expression .

Environmental Impact

A study conducted on marine mammals revealed significant concentrations of OCB in the blubber of cetaceans from the North Atlantic. The findings indicated that these animals are exposed to high levels of PCBs due to environmental contamination. The study highlighted the ecological risks posed by OCB and similar compounds in marine ecosystems .

Human Health Implications

In a cohort study examining in utero PCB exposures, researchers found associations between PCB levels and altered thyroid homeostasis in infants. While animal studies demonstrated clear effects of PCB exposure on thyroid function, human studies yielded mixed results. This discrepancy underscores the need for further research into the long-term health impacts of OCB exposure during critical developmental periods .

Summary Table of Biological Activity

Biological ActivityDescription
Endocrine DisruptionAlters thyroid hormone production; binds to estrogen receptors
Circadian Rhythm DisruptionInhibits PER1 expression; affects sleep patterns
Neurotoxic EffectsAlters dopamine levels; impacts neurological health
BioaccumulationIncreases toxicity over time in living organisms
Carcinogenic PotentialPotentially carcinogenic; alters cellular processes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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